molecular formula C13H15NO2 B13601992 2-Amino-1-(6-methoxynaphthalen-2-yl)ethan-1-ol

2-Amino-1-(6-methoxynaphthalen-2-yl)ethan-1-ol

Cat. No.: B13601992
M. Wt: 217.26 g/mol
InChI Key: BCEXJMFVZFCSNH-UHFFFAOYSA-N
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Description

2-Amino-1-(6-methoxynaphthalen-2-yl)ethan-1-ol is an organic compound with the molecular formula C13H15NO2 It is a derivative of naphthalene, characterized by the presence of an amino group and a methoxy group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(6-methoxynaphthalen-2-yl)ethan-1-ol typically involves the reaction of 6-methoxy-2-naphthaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(6-methoxynaphthalen-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthaldehydes or naphthoquinones, while reduction can produce naphthylamines or naphthols.

Scientific Research Applications

2-Amino-1-(6-methoxynaphthalen-2-yl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1-(6-methoxynaphthalen-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(naphthalen-2-yl)ethan-1-ol: Similar structure but lacks the methoxy group.

    2-Amino-2-(6-methoxynaphthalen-2-yl)ethan-1-ol: Similar structure but with an additional amino group.

    1-(6-Methoxynaphthalen-2-yl)ethan-1-ol: Similar structure but lacks the amino group.

Uniqueness

The presence of both the amino and methoxy groups in 2-Amino-1-(6-methoxynaphthalen-2-yl)ethan-1-ol makes it unique. These functional groups confer specific chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

2-amino-1-(6-methoxynaphthalen-2-yl)ethanol

InChI

InChI=1S/C13H15NO2/c1-16-12-5-4-9-6-11(13(15)8-14)3-2-10(9)7-12/h2-7,13,15H,8,14H2,1H3

InChI Key

BCEXJMFVZFCSNH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C(CN)O

Origin of Product

United States

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